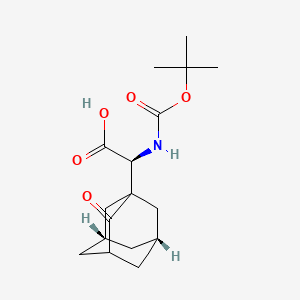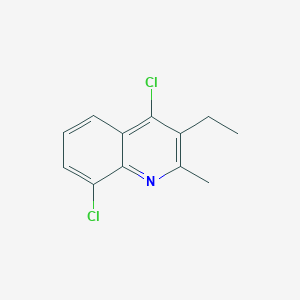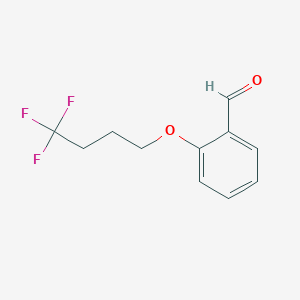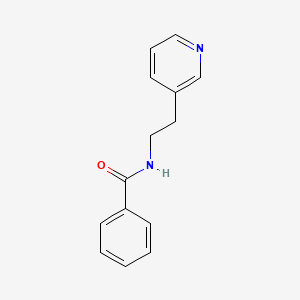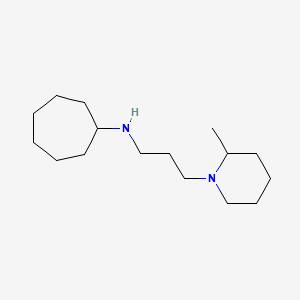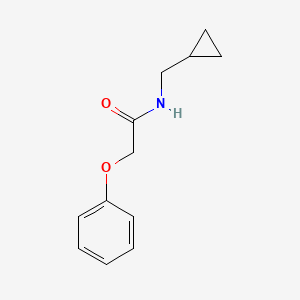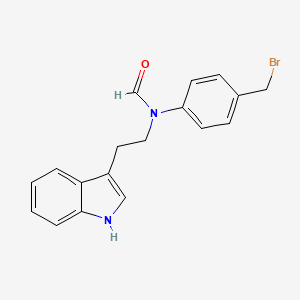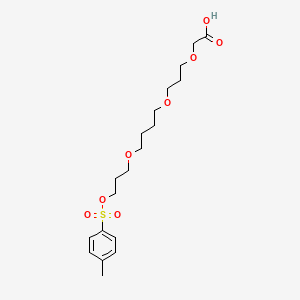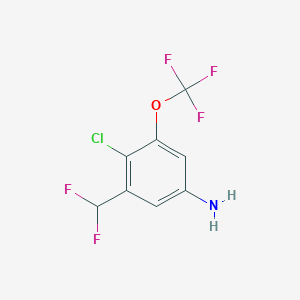![molecular formula C9H8ClNO3 B14906205 Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate](/img/structure/B14906205.png)
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furo-pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable reagents to form the furo-pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce environmental impact . This method offers advantages such as reduced reaction times and lower energy consumption.
化学反应分析
Types of Reactions: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization reactions can be performed to modify the fused ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atom .
科学研究应用
Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
相似化合物的比较
2-chloroquinoline-3-carbaldehyde: Shares the chloro-substituted heterocyclic structure but differs in the ring system and functional groups.
4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones: Similar fused ring system but with different substituents and functional groups.
Uniqueness: Methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate is unique due to its specific combination of a chloro-substituted furo-pyridine ring system and an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
methyl 2-chloro-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-13-9(12)6-2-5-3-14-4-7(5)11-8(6)10/h2H,3-4H2,1H3 |
InChI 键 |
KOJPURLLVJBVTA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C2COCC2=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




